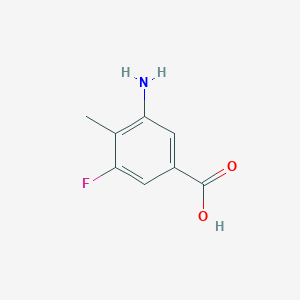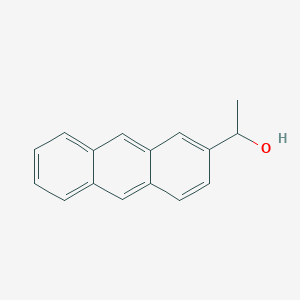
1-(Anthracen-2-yl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Anthracen-2-yl)ethanol involves organic synthesis methods that enable the introduction of an ethanol group to the anthracene structure. Although specific synthesis methods for 1-(Anthracen-2-yl)ethanol are not detailed in the provided papers, related compounds such as 1-anthracen-9-yl-ethanol and anthracene-9-carbaldehyde derivatives have been synthesized through reactions involving ethanol or reactions in ethanol as a solvent, indicating similar methodologies could be applicable (Atherton & Jones, 2001); (عبدالله محمد عسيري & سلمان أحمد خان, 2011).
Molecular Structure Analysis
The molecular structure of 1-(Anthracen-2-yl)ethanol is characterized by the presence of an anthracene core attached to an ethanol side chain. This structure may influence its chemical behavior, including reactivity and interaction with various substrates. While the papers do not specifically analyze the molecular structure of 1-(Anthracen-2-yl)ethanol, studies on similar anthracene derivatives provide insights into how the anthracene moiety's arrangement affects its properties and reactivity (Asiri & Khan, 2011).
Chemical Reactions and Properties
1-(Anthracen-2-yl)ethanol participates in various chemical reactions, leveraging its anthracene core and ethanol group. For example, photoinduced Diels-Alder reactions involving 1-anthracen-9-yl-ethanol have shown high diastereoselection, indicating the potential for 1-(Anthracen-2-yl)ethanol to undergo similar reactions with controlled selectivity (Atherton & Jones, 2001).
Physical Properties Analysis
The physical properties of 1-(Anthracen-2-yl)ethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific physical properties of 1-(Anthracen-2-yl)ethanol are not detailed in the available research, the structure suggests it might exhibit solubility in organic solvents due to the presence of the anthracene core and ethanol group, which could also affect its melting and boiling points.
Chemical Properties Analysis
1-(Anthracen-2-yl)ethanol's chemical properties, including acidity, basicity, and reactivity, are shaped by its unique structure. The presence of the ethanol group may impart certain acidic or basic properties, while the anthracene moiety's aromatic nature contributes to its reactivity in electrophilic substitution and addition reactions. Research on similar compounds suggests that modifications to the anthracene core or ethanol group can significantly impact these chemical properties (Gopalakrishnan et al., 2015).
Applications De Recherche Scientifique
Synthesis of Pyrrolo[2,1-a]isoquinolines : This compound is used in synthesizing pyrrolo[2,1-a]isoquinolines and as an attempt to synthesize crispine A (Adams et al., 2010).
Chemosensor Applications : It can act as a chemosensor for Zn(II) or as a chemodosimeter for Cu(II) via two independent mechanisms (Basa & Sykes, 2012).
Coordination Polymers : It serves as a starting material for coordination polymers with 4′-(4-(anthracen-9-yl)phenyl)-4,2′:6′,4′′-terpyridine (Constable et al., 2013).
Fluorescent Chemosensor : It is used in the creation of fluorescent chemosensors, particularly for the Cu 11 ion, where it signals recognition through the quenching of fluorescence (Santis et al., 1997).
Synthesis of Sulfane Derivatives : Efficient one-pot synthesis of (anthracen-9-yl)methyl sulfane derivatives has been achieved using (anthracen-9-yl)methyl alcohol (Gopalakrishnan et al., 2015).
Antibacterial Activity : Some derivatives of 1-(Anthracen-2-yl)ethanol have shown significant antibacterial activity against various bacteria (Kumar et al., 2014).
Diels-Alder Reactions : It is a key factor in determining the selectivity of photoinduced Diels-Alder reactions with maleic anhydride, due to hydrogen-bonding effects (Atherton & Jones, 2001).
Fluorescent Chemosensor for Aluminum Ions : Anthracene derivatives of 1-(Anthracen-2-yl)ethanol exhibit high selectivity and sensitivity towards aluminum ions, useful for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).
Propriétés
IUPAC Name |
1-anthracen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJEBTVAVRWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399858 | |
| Record name | rac-1-Anthracen-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-Anthracen-2-yl-ethanol | |
CAS RN |
22371-34-2 | |
| Record name | α-Methyl-2-anthracenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22371-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-1-Anthracen-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ANTHRACEN-2-YL-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



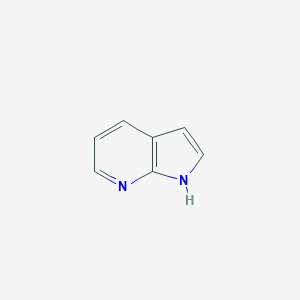
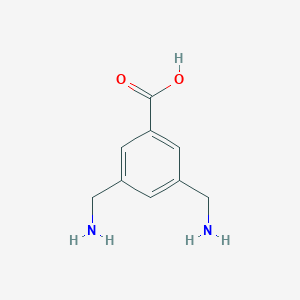
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

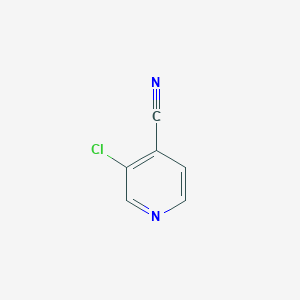
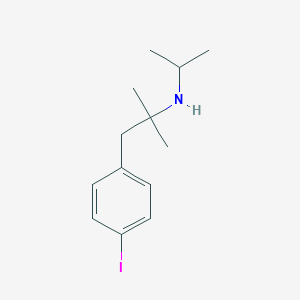
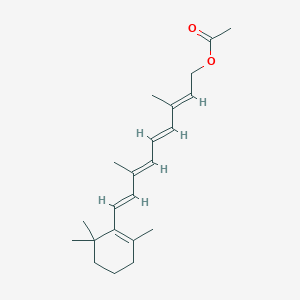
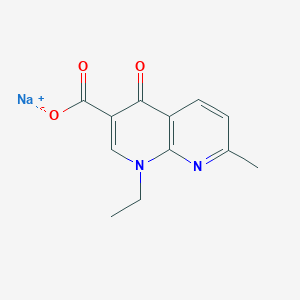
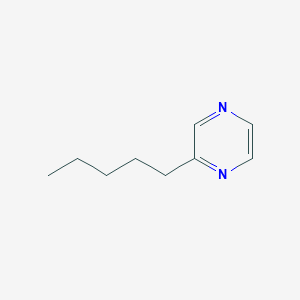

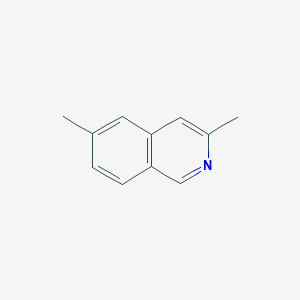

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
